1-[5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-(5-phenyl-2H-tetrazol-2-yl)ethanone
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Overview
Description
1-[5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-(5-phenyl-2H-tetrazol-2-yl)ethanone is a complex organic compound that features both pyrazole and tetrazole moieties. These heterocyclic structures are known for their diverse biological and chemical properties, making this compound of significant interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-(5-phenyl-2H-tetrazol-2-yl)ethanone typically involves multi-step reactions. One common approach is to start with the formation of the pyrazole ring, followed by the introduction of the trifluoromethyl group. The tetrazole ring is then synthesized and attached to the pyrazole derivative. The reaction conditions often involve the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
1-[5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-(5-phenyl-2H-tetrazol-2-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .
Scientific Research Applications
1-[5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-(5-phenyl-2H-tetrazol-2-yl)ethanone has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-[5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-(5-phenyl-2H-tetrazol-2-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
5-Hydroxy-1-methyl-3-(trifluoromethyl)pyrazole: Shares the pyrazole and trifluoromethyl moieties but lacks the tetrazole ring.
2,4-Diamino-5-(5-hydroxy-1-phenyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)-5H-chromeno[2,3-b]pyridine-3-carbonitrile: Contains similar functional groups but has a different overall structure.
Uniqueness
1-[5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-(5-phenyl-2H-tetrazol-2-yl)ethanone is unique due to the combination of pyrazole and tetrazole rings, along with the trifluoromethyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C13H11F3N6O2 |
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Molecular Weight |
340.26 g/mol |
IUPAC Name |
1-[5-hydroxy-5-(trifluoromethyl)-4H-pyrazol-1-yl]-2-(5-phenyltetrazol-2-yl)ethanone |
InChI |
InChI=1S/C13H11F3N6O2/c14-13(15,16)12(24)6-7-17-22(12)10(23)8-21-19-11(18-20-21)9-4-2-1-3-5-9/h1-5,7,24H,6,8H2 |
InChI Key |
AKZWMYHOXBEQQG-UHFFFAOYSA-N |
Canonical SMILES |
C1C=NN(C1(C(F)(F)F)O)C(=O)CN2N=C(N=N2)C3=CC=CC=C3 |
Origin of Product |
United States |
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